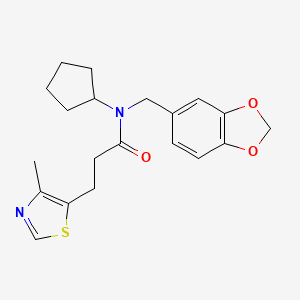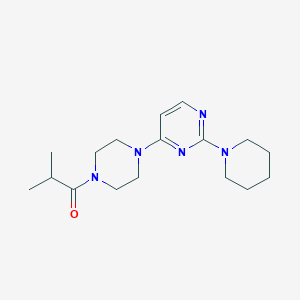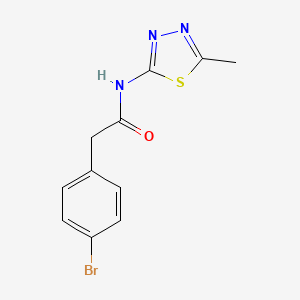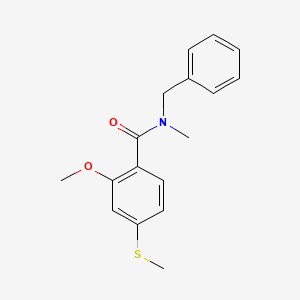![molecular formula C21H30FN3O3 B5592386 ((3R*,4R*)-1-[(5-fluoro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5592386.png)
((3R*,4R*)-1-[(5-fluoro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multistep reaction sequences, as demonstrated by Huang et al. (2021), who detailed the synthesis of boric acid ester intermediates through a three-step substitution reaction. The process utilized FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry for structural confirmation. Single crystal X-ray diffraction provided crystallographic and conformational analyses, with DFT calculations aligning with experimental data (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of synthesized compounds, especially those involving fluorine and methoxy groups, can be intricate. Density Functional Theory (DFT) is commonly employed to calculate molecular structures, providing insights into the electronic structure, molecular electrostatic potential, and frontier molecular orbitals. These theoretical insights are crucial for understanding the chemical behavior and reactivity of the compounds (Huang et al., 2021).
Chemical Reactions and Properties
Chemical properties of organic compounds, such as reactivity and stability, are influenced by their molecular structures. Studies on similar molecules have shown how substitutions and functional group modifications can affect these properties, leading to new synthetic pathways and product formation. The interaction of different functional groups, such as boric acid esters with benzene rings, plays a significant role in determining the chemical behavior of the compounds (Huang et al., 2021).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystallinity, are directly related to the molecular structure. X-ray diffraction techniques are vital for elucidating the crystalline structures of organic compounds, revealing details about molecular packing, bond lengths, and angles, which in turn affect physical properties (Huang et al., 2021).
Aplicaciones Científicas De Investigación
Reaction Methodologies and Synthetic Applications
Reaction of Dialkyl 2-Butynoate with Aniline and Formaldehyde : A study by Srikrishna, Sridharan, and Prasad (2010) revised the structure of products obtained from the reaction of dimethyl but-2-ynoates with anilines and an excess of formaldehyde in methanol. This research highlights the synthetic versatility of using methanol as a solvent for complex organic reactions, potentially relevant to synthesizing similar complex molecules (Srikrishna, Sridharan, & Prasad, 2010).
Synthesis of Pyrrolin-2-ones : Ghelfi et al. (2003) described the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones. This work demonstrates the creation of pyrrolidine derivatives, which are structurally related to the pyrrolidinyl component of the query compound, indicating methods for synthesizing complex nitrogen-containing heterocycles (Ghelfi et al., 2003).
Iron-Catalyzed Methylation : Polidano et al. (2018) developed a general iron-catalyzed methylation using methanol as a C1 building block. This borrowing hydrogen approach employs a catalyst and exhibits a broad reaction scope, potentially applicable for methylation steps in the synthesis of complex molecules like the query compound (Polidano, Allen, Williams, & Morrill, 2018).
Propiedades
IUPAC Name |
(5-fluoro-1,3-dimethylindol-2-yl)-[(3R,4R)-3-(hydroxymethyl)-4-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O3/c1-14-18-9-17(22)5-6-19(18)24(3)20(14)21(27)25-11-15(16(12-25)13-26)10-23(2)7-8-28-4/h5-6,9,15-16,26H,7-8,10-13H2,1-4H3/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWOBNZLNUXZPT-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)F)C)C(=O)N3CC(C(C3)CO)CN(C)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=C1C=C(C=C2)F)C)C(=O)N3C[C@H]([C@H](C3)CO)CN(C)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5592308.png)
![4-[(diethylamino)sulfonyl]-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5592309.png)
![2-(3-methoxypropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5592312.png)
![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5592316.png)
![6-bromo-3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5592333.png)
![3,5,7-trimethyl-2-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5592341.png)

![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5592350.png)

![3,5-dimethyl-1-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-azetidinyl}-1H-pyrazole](/img/structure/B5592366.png)


![3-chloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5592385.png)